(3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol
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Overview
Description
(3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol is a complex organic compound that features a quinoxaline moiety attached to a phenyl ring, which is further substituted with a nitro group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Attachment of Methanol Group: The methanol group can be introduced via reduction reactions, where the nitro group is reduced to an amine, followed by a subsequent reaction with formaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and safe production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Scientific Research Applications
(3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
(3-Nitro-5-(quinoxalin-2-yl)phenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(3-Amino-5-(quinoxalin-2-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H11N3O3 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(3-nitro-5-quinoxalin-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H11N3O3/c19-9-10-5-11(7-12(6-10)18(20)21)15-8-16-13-3-1-2-4-14(13)17-15/h1-8,19H,9H2 |
InChI Key |
JUPOYAKSOFQUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC(=C3)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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